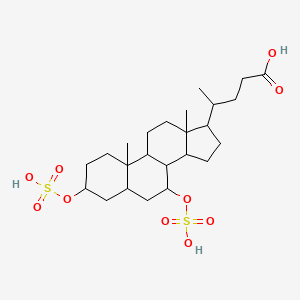

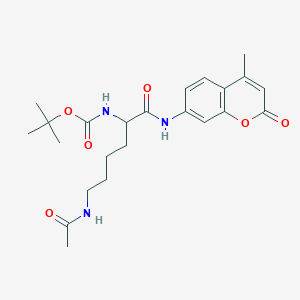

3,7-Bis(sulfooxy)cholan-24-oic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is synthesized in the liver in some species and was first identified in the bile of bears from the genus Ursus, from which its name is derived . Ursulcholic acid has been used for decades in traditional medicine to treat liver diseases and is known for its hydrophilicity, making it less toxic than other bile acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ursulcholic acid involves several steps, including the dehydroxylation of hydroxysteroids and the biochemical pathway for dehydroxylation . One method involves the electroreduction of 7-ketone lithocholic acid, which offers high stereoselectivity and potential for large-scale production . Another method uses deep eutectic solvents for the production of ursulcholic acid .

Industrial Production Methods: Industrial production of ursulcholic acid can be achieved through microbiological processes involving the biotransformation of β-sitosterol in the presence of specific microorganisms . This method leverages the enzymatic capabilities of microorganisms to convert sterols into ursulcholic acid efficiently.

Chemical Reactions Analysis

Types of Reactions: Ursulcholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation and utilization in different applications.

Common Reagents and Conditions: Common reagents used in the reactions involving ursulcholic acid include oxidizing agents, reducing agents, and catalysts that facilitate the transformation of the compound under specific conditions. For example, the electroreduction method uses specific catalysts to achieve high stereoselectivity .

Major Products Formed: The major products formed from the reactions involving ursulcholic acid depend on the type of reaction and the conditions used. For instance, the electroreduction of 7-ketone lithocholic acid results in the formation of ursulcholic acid with high stereoselectivity .

Scientific Research Applications

Ursulcholic acid has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In medicine, it is used to treat liver diseases such as primary biliary cholangitis and gallstone disease . In the field of cancer research, ursulcholic acid and its derivatives have shown significant anti-lung cancer activity .

Mechanism of Action

Ursulcholic acid exerts its effects by protecting hepatocytes and cholangiocytes from bile acid-induced damage, such as reactive oxygen species-induced inflammation and mitochondrial dysfunction . It works by replacing hydrophobic or more toxic bile acids in the bile acid pool, thus reducing cholesterol absorption and dissolving cholesterol-rich gallstones . The compound also stimulates anti-apoptotic pathways and prevents the production of reactive oxygen species by Kupffer cells and resident macrophages in the liver .

Comparison with Similar Compounds

Ursulcholic acid is often compared with other bile acids such as chenodeoxycholic acid and cholic acid. While chenodeoxycholic acid has similar choleretic effects, it is not as well-tolerated in humans and lacks the immunomodulating or chemoprotective effects of ursulcholic acid . Other similar compounds include lithocholic acid and deoxycholic acid, which also play roles in bile acid homeostasis .

Conclusion

Ursulcholic acid is a versatile compound with significant applications in medicine, chemistry, and industry Its unique properties and mechanisms of action make it a valuable tool in treating liver diseases and other conditions

Properties

IUPAC Name |

4-(10,13-dimethyl-3,7-disulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O10S2/c1-14(4-7-21(25)26)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(33-35(27,28)29)12-15(23)13-20(22)34-36(30,31)32/h14-20,22H,4-13H2,1-3H3,(H,25,26)(H,27,28,29)(H,30,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXSDJHAJWTEAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)OS(=O)(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O10S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869004 |

Source

|

| Record name | 3,7-Bis(sulfooxy)cholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-[(2S)-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13386389.png)

![17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13386400.png)

![17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13386403.png)

![(5R,6S,7R)-5-(Hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B13386407.png)

![2,2-dimethyl-6-methylidene-5-propan-2-ylpiperidine;2,2-dimethyl-5-methylidene-4-propan-2-ylpyrrolidine;5-methylidene-6-propan-2-yl-4-azaspiro[2.5]octane;2-methylidene-3-propan-2-ylpiperidine;6-propan-2-yl-4-azaspiro[2.4]heptan-5-one](/img/structure/B13386412.png)

![(5-Bromo-2-chlorophenyl)-[4-(oxolan-3-yloxy)phenyl]methanone](/img/structure/B13386429.png)

![4-[18-(4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B13386461.png)

![Ethyl 15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate](/img/structure/B13386468.png)